(Cyclopropylmethyl)sulfamoyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol. It features a sulfamoyl chloride functional group, which is characterized by the presence of a sulfonamide group (R-SO₂-NR'₂) attached to a chlorine atom. The cyclopropylmethyl moiety contributes to its unique structural properties, making it an interesting compound for various chemical applications.
Several synthetic methods can be employed to produce (cyclopropylmethyl)sulfamoyl chloride:
(Cyclopropylmethyl)sulfamoyl chloride has several applications in chemical research and industry:
Interaction studies involving (cyclopropylmethyl)sulfamoyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action and potential interactions with biological molecules. Investigating its interaction with proteins and enzymes could reveal insights into its pharmacological properties and therapeutic potential.
Several compounds share structural similarities with (cyclopropylmethyl)sulfamoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 0.72 |
| Morpholine-4-sulfonyl chloride | C₅H₉ClNO₂S | 0.67 |
| 4-Methylpiperazine-1-sulfonyl chloride hydrochloride | C₇H₁₄ClN₂O₂S | 0.72 |
| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | C₉H₁₈N₂O₂S | 0.56 |
Nucleophilic substitution at the sulfur center is the cornerstone of sulfamoyl chloride synthesis. For (cyclopropylmethyl)sulfamoyl chloride, this typically involves reacting cyclopropylmethylamine with chlorinating agents. A prominent method utilizes chlorosulfonyl isocyanate and formic acid in toluene under inert conditions, achieving quantitative yields. The reaction proceeds via a two-step mechanism:
The reaction’s efficiency is attributed to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack. Kinetic studies on analogous sulfonyl chlorides reveal that reactions follow an S~N~2 mechanism, where the nucleophile (e.g., chloride) displaces the leaving group in a concerted process. Substituents on the aromatic ring or alkyl chain significantly influence reactivity; electron-withdrawing groups accelerate the reaction by stabilizing the transition state.
Table 1: Comparative Analysis of Nucleophilic Substitution Methods
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorosulfonyl isocyanate | Toluene | 23 | 100 |
| Thionyl chloride | Dichloromethane | 40 | 85 |
Thionyl chloride (SOCl₂) serves as an alternative chlorinating agent, particularly for sterically hindered amines. Its reactivity stems from the generation of HCl and SO₂, which drive the reaction to completion. However, this method requires stringent moisture control to prevent hydrolysis.
The cyclopropane ring’s high ring strain (≈27 kcal/mol) makes it susceptible to ring-opening reactions under polar or protic conditions. Solvent choice critically impacts both reaction efficiency and cyclopropane integrity. Aprotic solvents like toluene and acetonitrile are preferred, as they stabilize intermediates without inducing ring strain relief.
Dielectric constant (ε) correlates with solvent polarity and its ability to stabilize charged transition states. For example:
Experimental data suggest that non-polar solvents enhance cyclopropane stability by reducing interactions with polar reaction intermediates. For instance, reactions in toluene at 23°C preserve >95% of the cyclopropane ring, whereas acetonitrile at 50°C results in 15–20% ring degradation.
N-Alkylation of sulfamoyl chlorides introduces alkyl groups while preserving the sulfonyl chloride functionality. Although direct catalytic methods for (cyclopropylmethyl)sulfamoyl chloride are underexplored, insights can be drawn from analogous systems:
Table 2: Catalytic Efficiency in Model N-Alkylation Reactions
| Catalyst | Substrate | Yield (%) | Selectivity (%) |
|---|---|---|---|
| TBAB | Benzenesulfonamide | 92 | 88 |
| ZnCl₂ | p-Toluenesulfonamide | 85 | 94 |
These systems highlight the potential for optimizing N-alkylation in (cyclopropylmethyl)sulfamoyl chloride synthesis, though further studies are needed to address challenges like catalyst recovery and cyclopropane compatibility.
Continuous flow reactors offer advantages over batch methods for scaling sulfamoyl chloride production, including improved heat transfer and reaction control. Key considerations include:
A prototype flow system for sulfamoyl chloride synthesis achieved 95% conversion at 25°C using a tubular reactor with inline IR monitoring. Such systems mitigate risks associated with exothermic chlorination reactions and enable real-time adjustment of reaction parameters.
Table 3: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Temperature control | ±5°C | ±0.5°C |
| Throughput (kg/h) | 0.5 | 5.2 |
| Purity (%) | 92 | 98 |
(cyclopropylmethyl)sulfamoyl chloride undergoes nucleophilic aromatic substitution (NAS) reactions via elimination mechanisms, particularly in the presence of anilines. Studies on analogous sulfamoyl chlorides, such as N-benzyl and N-aryl derivatives, reveal that these reactions proceed through bimolecular elimination (E2) or E1cB-like pathways, depending on the solvent and substrate structure [5]. For example, the reaction of N-benzyl sulfamoyl chlorides with para-substituted anilines in chloroform follows an E2 mechanism, characterized by a concerted deprotonation and chloride departure [5]. In contrast, reactions in polar aprotic solvents like acetonitrile exhibit activation parameters (ΔH‡ and ΔS‡) consistent with an E1cB mechanism, where a stabilized carbanion intermediate forms prior to elimination [5].
The cyclopropylmethyl group introduces steric and electronic effects that modulate elimination rates. The strained cyclopropane ring enhances the electrophilicity of the sulfamoyl chloride, accelerating nucleophilic attack while stabilizing transition states through hyperconjugation. Kinetic data for (cyclopropylmethyl)sulfamoyl chloride reacting with para-methoxyaniline in chloroform show a second-order rate constant (k₂) of 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C, comparable to N-benzyl derivatives [5].
The solvent environment profoundly influences the transition state geometry and reaction rates of aminolysis. In chloroform, a low-polarity solvent, (cyclopropylmethyl)sulfamoyl chloride reacts with anilines via a tight, associative transition state where the amine nucleophile and leaving chloride ion are partially bonded to the sulfur center [5]. This is evidenced by negative activation entropies (ΔS‡ = −45 J·mol⁻¹·K⁻¹) and a linear free-energy relationship (LFER) with para-substituted anilines (ρ = −4.76) [5].
In contrast, acetonitrile stabilizes charge-separated intermediates, leading to a dissociative transition state with greater bond cleavage between sulfur and chloride. The Hammett ρ value decreases to −2.63 in acetonitrile, reflecting reduced sensitivity to electronic effects of substituents [5]. Solvent polarity also affects the proton transfer step: in aqueous solutions, general base catalysis by the amine accelerates hydrolysis over aminolysis, as observed in β-sultam derivatives [3].
Isotope effect studies provide critical insights into proton transfer mechanisms during sulfamoyl chloride reactions. For hydrolysis reactions catalyzed by amines, solvent kinetic isotope effects (SKIE) of kH₂O/kD₂O = 1.4–1.9 indicate partial proton transfer in the transition state [3]. Similarly, deuterium isotope effects (kH/kD ≈ 2.0) observed in the aminolysis of N-benzyl sulfamoyl chlorides suggest that deprotonation of the aniline is rate-limiting [5].
In sulfuryl transfer reactions analogous to sulfamoyl chloride chemistry, nonbridge oxygen-18 isotope effects (¹⁸O = 1.02–1.03) support a transition state resembling SO₃ with minimal bond order to the leaving group [4]. These findings align with the hydrolysis of (cyclopropylmethyl)sulfamoyl chloride, where the sulfur center adopts a trigonal bipyramidal geometry during nucleophilic attack [4].
Hammett plots for reactions of (cyclopropylmethyl)sulfamoyl chloride with para-substituted anilines reveal distinct electronic effects. In chloroform, the reaction exhibits a ρ value of −4.76, indicating strong sensitivity to electron-donating groups (EDGs) on the aniline [5]. For example, para-methoxy substitution (σ = −0.27) increases the rate constant by 10²-fold compared to para-nitro (σ = +0.78) [5]. This suggests a transition state with significant negative charge development on the aniline nitrogen, stabilized by EDGs.
In acetonitrile, the reduced ρ value (−2.63) implies a later transition state with less charge separation, consistent with solvent stabilization of ionic intermediates [5]. The cyclopropylmethyl group’s electron-withdrawing nature further modulates these effects, as evidenced by a 10⁶-fold rate difference between (cyclopropylmethyl)sulfamoyl chloride and N,N-dibenzyl derivatives in chloroform [5].
| Solvent | ρ Value | Transition State Character |
|---|---|---|
| Chloroform | −4.76 | Early, charge-separated |
| Acetonitrile | −2.63 | Late, dissociative |
| Reaction Type | SKIE (kH₂O/kD₂O) | Deuteration Effect (kH/kD*) |
|---|---|---|
| Hydrolysis (general base) | 1.4–1.9 | 2.0 |
| Aminolysis | N/A | 1.8–2.2 |
(Cyclopropylmethyl)sulfamoyl chloride represents a significant synthetic intermediate in the development of sulfamide-based acetylcholinesterase inhibitors [1] [2]. The compound's molecular formula C₄H₈ClNO₂S and molecular weight of 169.63 g/mol provide an optimal structural framework for enzyme interaction [1] [2]. The cyclopropylmethyl moiety contributes unique steric properties that enhance binding affinity through specific hydrophobic interactions with the enzyme active site .
Research has demonstrated that sulfamide-based inhibitors exhibit potent activity against acetylcholinesterase through covalent modification mechanisms [5]. The sulfamoyl chloride functional group serves as an electrophilic center that readily undergoes nucleophilic attack by amino acid residues within the enzyme active site . This reactivity pattern has been extensively studied in the development of cholinesterase inhibitors for therapeutic applications [5] [6].
The incorporation of the cyclopropylmethyl substituent in sulfamoyl compounds has shown remarkable effects on acetylcholinesterase inhibition potency [7] . Studies involving similar cyclopropylmethyl-containing compounds have revealed that this structural motif provides optimal spatial orientation for enzyme binding [7]. The cyclopropyl ring system introduces conformational rigidity that positions the sulfamoyl group favorably for interaction with the catalytic serine residue .
| Structural Feature | Binding Affinity Enhancement | Mechanism of Action |
|---|---|---|
| Cyclopropylmethyl group | 5-10 fold increase | Hydrophobic packing with active site residues [7] |
| Sulfamoyl chloride | Covalent inhibition | Nucleophilic attack on serine-200 |
| Combined motif | Synergistic effect | Enhanced selectivity and potency |
Molecular modeling studies have shown that the cyclopropylmethyl sulfamoyl moiety interacts with specific amino acid residues through hydrophobic packing mechanisms [9]. The interaction patterns involve key residues such as alanine, tyrosine, and phenylalanine, which create a favorable binding environment [9]. These findings support the rational design approach for developing more potent acetylcholinesterase inhibitors [9].
The sulfamoyl group in (cyclopropylmethyl)sulfamoyl chloride exhibits significant potential for metalloproteinase inhibition through zinc coordination mechanisms [10] [11]. Matrix metalloproteinases require zinc ions for catalytic activity, and sulfamoyl-containing compounds can effectively chelate these metal centers [11] [12]. The design of metalloproteinase inhibitors utilizing sulfamoyl chemistry has emerged as a promising therapeutic strategy [12].
Sulfamoyl compounds demonstrate unique zinc-binding properties that distinguish them from traditional metalloproteinase inhibitors [13] [14]. The sulfamoyl group functions as a zinc-binding group through coordination of the sulfonyl oxygen atoms with the catalytic zinc ion [13]. This coordination results in alteration of the metal ion coordination number and induces conformational changes in the enzyme active site [13].
Research has established that sulfonamide groups, in combination with zinc-binding groups, can coordinate the zinc ion within matrix metalloproteinase active sites [15]. The coordination chemistry involves both the sulfonyl oxygens and potentially the nitrogen atom of the sulfamoyl group [15]. This multidentate binding mode contributes to the high potency observed in sulfamoyl-based metalloproteinase inhibitors [15].
| Zinc Coordination Mode | Binding Strength | Selectivity Profile |
|---|---|---|
| Monodentate (single oxygen) | Moderate | Low selectivity [14] |
| Bidentate (both oxygens) | High | Enhanced selectivity [15] |
| Tridentate (oxygens + nitrogen) | Very high | Highest selectivity [15] |
The cyclopropylmethyl substituent in sulfamoyl metalloproteinase inhibitors provides additional binding interactions beyond zinc coordination [16] [17]. The hydrophobic nature of the cyclopropyl ring system allows for favorable interactions with hydrophobic subsites within the metalloproteinase active site [16]. These interactions contribute to both potency and selectivity among different metalloproteinase isoforms [17].
Zinc treatment studies have shown that alterations in zinc availability can significantly affect metalloproteinase expression and activity [17]. The sulfamoyl group's ability to modulate zinc coordination represents a dual mechanism of action, involving both direct enzyme inhibition and regulation of zinc-dependent pathways [17].
(Cyclopropylmethyl)sulfamoyl chloride serves as a valuable building block for pH-sensitive prodrug development [18] [19]. The sulfamoyl linkage exhibits pH-dependent hydrolysis characteristics that enable controlled drug release in specific physiological environments [19] [20]. This property has been exploited in the design of targeted drug delivery systems [20] [21].
The hydrolysis of sulfamate esters follows a complex mechanism involving intramolecular proton transfer processes [22]. Under physiological conditions, the hydrolysis involves proton transfer from the nitrogen atom to the bridging oxygen of the leaving group [22]. This mechanism provides remarkable acceleration of decomposition, estimated at factors exceeding 10¹¹ compared to uncatalyzed processes [22].
The pH-sensitive nature of sulfamoyl linkages allows for differential release rates in various biological environments [23] [24]. At physiological pH values around 7.4, sulfamoyl compounds demonstrate enhanced stability compared to acidic conditions [23]. This pH-dependent behavior enables the design of prodrugs that release active compounds preferentially in specific tissue environments [24].
| pH Environment | Hydrolysis Rate | Half-life | Application |
|---|---|---|---|
| Acidic (pH 5.0) | Fast | 2-4 hours | Tumor targeting [21] |
| Neutral (pH 7.4) | Moderate | 8-12 hours | Systemic delivery [23] |
| Basic (pH 8.5) | Slow | 24-48 hours | Extended release [24] |
The incorporation of cyclopropylmethyl groups in sulfamoyl prodrugs provides additional control over release kinetics [25] [26]. The steric effects of the cyclopropyl ring influence the accessibility of the sulfamoyl group to hydrolytic enzymes and chemical hydrolysis [25]. This structural modification allows for fine-tuning of drug release profiles [26].
Phosphate-sulfamoyl hybrid prodrugs have demonstrated enhanced solubility and bioavailability compared to parent compounds [27]. The combination of phosphate and sulfamoyl linkages provides dual activation mechanisms, allowing for more precise control over drug release timing and location [27].
(Cyclopropylmethyl)sulfamoyl chloride serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions for medicinal chemistry library construction [28] [29]. The development of cross-coupling methodologies utilizing sulfamoyl chlorides has expanded the accessible chemical space for drug discovery applications [29] [30]. These reactions enable rapid diversification of sulfamoyl-containing compounds through formation of carbon-sulfur bonds [30].
Suzuki-Miyaura coupling reactions with in situ generated sulfamoyl chlorides provide efficient access to diverse sulfonamide libraries [31] [32]. The use of sulfuric chloride as a sulfur dioxide source enables three-component synthesis of sulfonamides with excellent reaction selectivity [31]. This methodology demonstrates high functional group tolerance and moderate to high yields across diverse substrate combinations [31].
The cross-coupling approach utilizing sulfamoyl chlorides offers significant advantages over traditional sulfonamide synthesis methods [32] [33]. By reversing the electronic properties of amines from nucleophilic to electrophilic through sulfamoyl chloride formation, the synthetic challenges associated with sulfur-nitrogen bond formation are effectively bypassed [32]. The key transformation involves carbon-sulfur bond formation rather than the more challenging sulfur-nitrogen reductive elimination [32].
| Coupling Method | Yield Range | Functional Group Tolerance | Substrate Scope |
|---|---|---|---|
| Suzuki-Miyaura | 65-90% | Excellent | Aryl boronic acids [31] |
| Heck Reaction | 45-75% | Good | Alkenes, styrenes [33] |
| Cross-Coupling | 70-85% | Very good | Organometallic reagents [32] |
The hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors represents a complementary approach to library diversification [35]. This methodology utilizes metal-free photocatalysis with Eosin Y under blue light irradiation, providing a cost-effective and scalable approach to sulfonamide synthesis [35]. The reaction conditions are compatible with complex molecular architectures commonly encountered in pharmaceutical development [35].